BHPI - 56632-39-4

BHPI

Catalog Number: EVT-261845
CAS Number: 56632-39-4
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BHPI is a small molecule biomodulator of estrogen receptor alpha (ERα) [, , , , , , , , , , , , ]. It is a non-competitive biomodulator, meaning it does not directly compete with estrogen for binding to ERα [, ]. BHPI exhibits potent anti-cancer activity against ERα-positive breast and ovarian cancer cells, including multidrug-resistant cancers [, , ].

Mechanism of Action

BHPI exerts its anticancer effects by inducing a unique form of cell death: necrosis [, , ]. It achieves this by triggering sustained activation of the anticipatory unfolded protein response (a-UPR) [, , , , , , , , , ].

  • BHPI binds to ERα: The exact binding site on ERα remains to be fully elucidated, but research suggests a novel binding site not targeted by traditional ligands [, , ].
  • a-UPR Activation: BHPI distorts the normal, transient estrogen-ERα-mediated activation of the a-UPR, causing massive and sustained activation [, ].
  • Calcium Influx and Osmotic Stress: BHPI activates PLCγ on the plasma membrane, generating IP3, which opens IP3R calcium channels on the endoplasmic reticulum (ER), depleting ER calcium stores [, ]. This activates the a-UPR and leads to a sustained influx of sodium ions via the TRPM4 channel on the plasma membrane, accompanied by chloride and water influx to maintain osmotic balance [, , ]. This swelling causes osmotic stress, further sustaining a-UPR hyperactivation [].
  • Protein Synthesis Inhibition: a-UPR activation stimulates PERK, which phosphorylates eIF2α, inhibiting protein synthesis []. Simultaneously, the open IP3R channels create an ATP-depleting futile cycle, activating AMP-activated protein kinase (AMPK) []. AMPK phosphorylates eEF2, further inhibiting protein synthesis [].
  • ATP Depletion and Necrosis: The combined effects of sustained a-UPR activation, ATP depletion from the futile cycle, and protein synthesis inhibition overwhelm the cell, ultimately leading to necrotic cell death [, , , , ].
  • Immunogenic Cell Death and Immune Response: Unlike apoptosis, necrosis is immunogenic, meaning it activates the immune system [, ]. The release of damage-associated molecular patterns (DAMPs) from necrotic cells further promotes an immune response, potentially contributing to the long-term efficacy of BHPI [, ].
Applications
  • Anticancer Agent: BHPI demonstrates potent anticancer activity against ERα-positive breast and ovarian cancer cells, including multidrug-resistant cancers [, ]. It induces rapid and substantial tumor regression in mouse xenograft models of breast cancer []. BHPI also shows efficacy in restoring sensitivity to chemotherapeutic agents like paclitaxel and doxorubicin in multidrug-resistant cancer cells [].
  • Molecular Probe: Researchers are using BHPI as a tool to investigate the complexities of ERα signaling and the a-UPR pathway [, , , , , , , , , , ]. By studying BHPI's interaction with ERα and its downstream effects, scientists hope to gain a deeper understanding of these crucial cellular processes and their roles in cancer development and treatment resistance.
Future Directions
  • Binding Site Elucidation: Further research is needed to definitively identify the binding site of BHPI on ERα [, , , , ]. This knowledge is crucial for understanding the precise molecular interactions that trigger BHPI's effects and could facilitate the development of even more targeted therapies.
  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of BHPI by creating and testing analogs could lead to the discovery of more potent and selective a-UPR activators with improved pharmacological profiles [, ].
  • Combination Therapies: Exploring the synergistic potential of BHPI in combination with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies, particularly for aggressive or resistant cancers [].

17β-estradiol (E2)

Compound Description: 17β-estradiol (E2) is a naturally occurring estrogen hormone. It plays a crucial role in various physiological processes, including the development and function of the female reproductive system. []

Relevance: E2 is structurally distinct from BHPI but acts as an agonist for ERα. This makes it relevant for studying the effects of BHPI, which exhibits a distinct biomodulatory effect on ERα. For instance, cotreatment of mouse spermatogenic cells with E2 and BHPI was investigated to evaluate their combined effects. []

Letrozole

Compound Description: Letrozole is a non-steroidal aromatase inhibitor primarily used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. It acts by inhibiting the enzyme aromatase, which is responsible for the synthesis of estrogen. []

Relevance: While structurally different from BHPI, Letrozole plays a crucial role in understanding the effects of estrogen modulation on similar pathways targeted by BHPI. It was incorporated into studies involving TBC and spermatogenic cells, highlighting its relevance in understanding the broader impact of endocrine disruption and potential therapeutic interventions. []

Tris(2,3-dibromopropyl) isocyanurate (TBC)

Compound Description: Tris(2,3-dibromopropyl) isocyanurate (TBC) is a brominated flame retardant. It has been identified as an endocrine disruptor capable of affecting male reproductive processes, possibly by interacting with estrogen receptors. []

Relevance: TBC, although structurally different from BHPI, was used in conjunction with BHPI to assess its impact on mouse spermatogenic cells. This approach aimed to unravel the potential reproductive toxicity of TBC, particularly its influence on steroid-based pathways, a research area that intersects with the study of ERα modulators like BHPI. []

BHPI(DDS)

Compound Description: BHPI(DDS) is an epoxy-imide resin synthesized using a bis(hydroxyphthalimide) (BHPI) derived from 4,4′-diaminodiphenylsulfone. It demonstrates notable thermal resistance and adhesive strength, making it suitable for high-performance applications. []

Relevance: While sharing the BHPI abbreviation, BHPI(DDS) is a different compound with distinct applications in material science. The use of "BHPI" in its name arises from its synthesis utilizing a bis(hydroxyphthalimide) precursor. This highlights the importance of distinguishing between BHPI, the ERα biomodulator, and compounds like BHPI(DDS), which, despite the nomenclature similarity, have different structures and applications. []

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. It acts as an antagonist in breast tissue, blocking the effects of estrogen, but can act as an agonist in other tissues like the uterus. []

Relevance: Tamoxifen serves as a reference point when discussing BHPI's unique binding site on ERα. Unlike tamoxifen, which binds to the classical ligand-binding pocket of ERα, BHPI appears to interact with a distinct, novel site, highlighting its unique mechanism of action. []

Properties

CAS Number

56632-39-4

Product Name

BHPI

IUPAC Name

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)

InChI Key

FABLAHMQSQFDHR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.